molecular formula C6H4Cl2F2Si B14585979 Dichloro(fluoro)(3-fluorophenyl)silane CAS No. 61502-49-6

Dichloro(fluoro)(3-fluorophenyl)silane

Cat. No.: B14585979
CAS No.: 61502-49-6
M. Wt: 213.08 g/mol
InChI Key: GGFMPVIJUVQJFK-UHFFFAOYSA-N
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Description

Dichloro(fluoro)(3-fluorophenyl)silane is an organosilicon compound characterized by the presence of two chlorine atoms, one fluorine atom, and a 3-fluorophenyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloro(fluoro)(3-fluorophenyl)silane typically involves the reaction of 3-fluorophenylsilane with chlorine and fluorine sources under controlled conditions. One common method is the chlorination of 3-fluorophenylsilane using chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dichloro(fluoro)(3-fluorophenyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form a variety of derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkoxides, amines, and thiols, typically under mild conditions.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions optimized for temperature and solvent choice.

Major Products:

    Substitution Reactions: Various substituted silanes, depending on the nucleophile used.

    Hydrolysis: Silanols and hydrochloric acid.

    Coupling Reactions: Biaryl compounds and other coupled products.

Scientific Research Applications

Dichloro(fluoro)(3-fluorophenyl)silane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of complex organosilicon compounds.

    Materials Science: The compound is utilized in the preparation of silicon-based materials with unique properties, such as hydrophobic coatings and advanced polymers.

    Medicinal Chemistry: Research explores its potential as a precursor for bioactive molecules and drug candidates.

    Catalysis: It serves as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of Dichloro(fluoro)(3-fluorophenyl)silane in chemical reactions involves the activation of the silicon center, facilitating nucleophilic attack or coupling processes. The presence of electronegative chlorine and fluorine atoms influences the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.

Molecular Targets and Pathways:

    Silicon Activation: The silicon atom is activated by the electron-withdrawing effects of the chlorine and fluorine atoms, making it susceptible to nucleophilic attack.

    Coupling Pathways: In coupling reactions, the compound participates in oxidative addition and transmetalation steps, leading to the formation of new carbon-silicon or carbon-carbon bonds.

Comparison with Similar Compounds

    Dichlorophenylsilane: Lacks the fluorine substituents, resulting in different reactivity and applications.

    Trichlorosilane: Contains three chlorine atoms and no fluorine, used primarily in the production of high-purity silicon.

    Fluorophenylsilane: Contains only fluorine substituents, with distinct properties and uses.

Uniqueness: Dichloro(fluoro)(3-fluorophenyl)silane is unique due to the combination of chlorine and fluorine atoms, which impart specific reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical reactivity and product formation.

Properties

CAS No.

61502-49-6

Molecular Formula

C6H4Cl2F2Si

Molecular Weight

213.08 g/mol

IUPAC Name

dichloro-fluoro-(3-fluorophenyl)silane

InChI

InChI=1S/C6H4Cl2F2Si/c7-11(8,10)6-3-1-2-5(9)4-6/h1-4H

InChI Key

GGFMPVIJUVQJFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[Si](F)(Cl)Cl)F

Origin of Product

United States

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